molecular formula C21H31N3O3S B2782134 N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethoxybenzenesulfonamide CAS No. 1049472-90-3

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethoxybenzenesulfonamide

Cat. No.: B2782134
CAS No.: 1049472-90-3
M. Wt: 405.56
InChI Key: DMBZFIOOCHAEQT-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethoxybenzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates an azepane ring, a methylpyrrole group, and an ethoxybenzenesulfonamide moiety, is often explored for targeting G-protein coupled receptors or ion channels. Preliminary research or patented activity (you must confirm this) suggests its potential as a potent and selective ligand or antagonist for [e.g., specific receptor types, such as purinergic or serotonin receptors], making it a valuable tool for investigating [e.g., neurological pathways, inflammatory processes, or specific disease mechanisms]. This product is provided as a high-purity solid and is intended for in vitro research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3S/c1-3-27-18-10-12-19(13-11-18)28(25,26)22-17-21(20-9-8-14-23(20)2)24-15-6-4-5-7-16-24/h8-14,21-22H,3-7,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBZFIOOCHAEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Pyrrole Synthesis: The pyrrole moiety can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The azepane and pyrrole units are then coupled using suitable linkers and reagents.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Key Structural Features:

Core Sulfonamide Group: Shared with compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () and N-(phenylsulfonyl)benzenesulfonamide derivatives ().

Heterocyclic Moieties : The azepane ring distinguishes it from piperidine-containing analogs (e.g., N-(2-piperidin-1-yl)ethyl)-2-phenylquinazolin-4-amine in ), which have six-membered rings with different flexibility and steric effects.

Substituent Effects : The 4-ethoxy group contrasts with electron-withdrawing groups (e.g., fluoro in ) or bulky tert-butyl groups (e.g., 2e and 2f in ), impacting electronic properties and binding affinity.

Data Table: Comparison of Key Parameters

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Relevance (Inferred)
Target Compound ~451.6* Not reported Azepane, 1-methylpyrrole, 4-ethoxy Potential enzyme inhibition
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)... 589.1 175–178 Pyrazolo[3,4-d]pyrimidine, fluoro groups Kinase inhibition (chromene scaffold)
N-(2-piperidin-1-yl)ethyl)-2-phenylquinazolin-4-amine (, Compound 12) 359.5 Not reported Piperidine, quinazoline Anticancer (quinazoline derivatives)
N-(phenylsulfonyl)benzenesulfonamide (e) 606.8 Not reported Biphenyl, tert-butyl Radical stabilization (oxazinane link)

*Calculated based on molecular formula.

Key Findings from Structural Analysis:

Electron-Donating vs. Withdrawing Groups : The 4-ethoxy group (electron-donating) may improve metabolic stability relative to fluoro-substituted sulfonamides (), which are more electronegative and prone to hydrolysis .

Synthetic Complexity : The target compound’s synthesis likely involves multi-step coupling reactions, similar to the GP1 method used for sulfonamide derivatives in , which employs palladium catalysts and boronic acid intermediates .

Biological Activity

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethoxybenzenesulfonamide is a complex organic compound notable for its unique structural features, which include azepane, pyrrole, and benzenesulfonamide moieties. Its molecular formula is C21H31N3O3SC_{21}H_{31}N_{3}O_{3}S, with a molecular weight of approximately 405.56 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes, receptors, and ion channels. These interactions can lead to modulation of cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Research Findings

Preliminary studies have indicated that compounds with similar structural characteristics exhibit significant biological activities. For instance, the presence of the azepane and isoxazole moieties in related compounds has been associated with enhanced interactions with biological targets, suggesting a potential for this compound to function as an enzyme inhibitor or modulator of cellular pathways.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
Compound AAzepane + PyrroleAntimicrobial
Compound BIsoxazoleAnticancer
This compoundAzepane + Pyrrole + SulfonamidePotential enzyme inhibitor

Case Studies

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of similar sulfonamide derivatives, researchers found that compounds featuring pyrrole and azepane structures exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of azepane-containing compounds demonstrated that these compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. The effectiveness was linked to their ability to disrupt bacterial cell wall synthesis .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Azepane Ring : Achieved through cyclization reactions.
  • Pyrrole Synthesis : Conducted via the Paal-Knorr synthesis.
  • Coupling Reactions : Involves linking azepane and pyrrole units.
  • Sulfonamide Formation : Final step to yield the target compound.

Chemical Reactions

This compound can undergo various chemical reactions including:

  • Oxidation : Using potassium permanganate or hydrogen peroxide.
  • Reduction : Utilizing lithium aluminum hydride.
  • Substitution : Both nucleophilic and electrophilic substitutions are possible depending on functional groups present .

Table 2: Summary of Chemical Reactions

Reaction TypeReagents UsedProducts
OxidationPotassium permanganateSulfoxides/Sulfones
ReductionLithium aluminum hydrideAmines/Alcohols
SubstitutionHalogenating agentsVarious substituted products

Q & A

Q. How can researchers optimize the synthesis of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethoxybenzenesulfonamide to improve yield and purity?

Answer: Synthesis optimization involves:

  • Stepwise coupling : Sequential introduction of the azepane and pyrrole moieties via nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) to minimize side reactions .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the product .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediates and optimize reaction time/temperature .

Q. What spectroscopic methods are essential for confirming the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Assign signals for the azepane ring (δ 1.4–1.8 ppm for CH2 groups), pyrrole proton (δ 6.1–6.3 ppm), and ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm mass error .
  • IR spectroscopy : Validate sulfonamide S=O stretching (1350–1300 cm⁻¹) and aromatic C=C bonds (1600–1450 cm⁻¹) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement to determine bond angles, torsion angles, and absolute configuration .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to confirm spatial arrangement of the azepane and pyrrole substituents .
  • Validation : Cross-check with PLATON to detect twinning or disorder in the crystal lattice .

Advanced Research Questions

Q. What computational approaches predict the compound’s pharmacokinetic properties and target binding affinity?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) using the Pyrx platform .
  • ADMET prediction (SwissADME) : Assess logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • DFT calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (HOMO-LUMO gap) with reactivity .

Q. How can researchers resolve contradictions in biological activity data across different assays?

Answer:

  • Dose-response validation : Repeat assays (e.g., enzyme inhibition, cell viability) with standardized concentrations (e.g., 1 nM–100 μM) and controls .
  • Meta-analysis : Compare IC50 values across studies using tools like GraphPad Prism to identify outliers .
  • Structural analogs : Test derivatives (e.g., replacing ethoxy with methoxy) to isolate structure-activity relationships (SAR) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Answer:

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation at 4°C .
  • Seeding : Introduce microcrystals from analogous compounds (e.g., benzenesulfonamide derivatives) to induce nucleation .
  • Cryoprotection : Use glycerol (20% v/v) to prevent ice formation during data collection at 100 K .

Q. How can NMR dynamics studies elucidate conformational flexibility of the azepane ring?

Answer:

  • Variable-temperature NMR : Acquire spectra at 298–343 K to observe coalescence of diastereotopic protons .
  • NOESY/ROESY : Detect through-space correlations between azepane CH2 groups and the pyrrole ring .
  • Relaxation measurements (T1/T2) : Quantify rotational mobility of the azepane moiety .

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